3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-methylpropanoic acid
Overview
Description
The compound “3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-methylpropanoic acid” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure, particularly the 5,6-dimethyl-1H-benzimidazol-1-yl group, is a common feature in a variety of important biomolecules and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzimidazole ring attached to a propanoic acid group at the 3-position of the ring. The benzimidazole ring would have methyl groups at the 5 and 6 positions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be inferred from its structure. For example, as a carboxylic acid, it would likely be polar and capable of forming hydrogen bonds. The presence of the benzimidazole ring could contribute to its stability and possibly make it aromatic .Scientific Research Applications
Antimicrobial and Antioxidant Activities
- A series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide was synthesized, demonstrating promising antimicrobial activity against various microorganisms and prominent radical scavenging and ferrous ion chelating activity. These compounds were derived from reactions involving 2-amino-5,6-dimethyl-1H-benzimidazole with various bioactive aromatic heterocyclic carboxylic acids and fatty acids, showcasing their potential in biological applications (Sindhe et al., 2016).
Structural Studies
- The crystal structure of 5,6-dimethyl-2-(5-methylthiophen-2-yl)-1-[(5-methylthiophen-2-yl)methyl]-1H-benzimidazole was analyzed, revealing its T-shaped configuration and the interactions within the crystal, offering insights into the structural characteristics of benzimidazole derivatives (Geiger & Isaac, 2014).
CO2 Reduction Catalysis
- In an aqueous solution, a complex containing a 2-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)benzoic acid moiety demonstrated efficient photocatalysis of CO2 reduction to CO under visible-light irradiation, indicating potential environmental and industrial applications (Nakada et al., 2016).
Vibrational Spectroscopy and Molecular Docking Studies
- Vibrational spectroscopy and quantum computational studies on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid provided insights into its optimized geometrical structure, electronic, and vibrational features, including potential NLO characteristics and drug action through molecular docking studies, indicating its utility in material science and pharmacology (Khanum et al., 2022).
Synthesis and Biological Evaluation
- Novel 1-((indol-3-yl)methyl)-1H-imidazolium salts were synthesized and evaluated for their cytotoxic activity against human tumor cell lines, highlighting the therapeutic potential of benzimidazole derivatives in cancer treatment (Xu et al., 2014).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .
Future Directions
Properties
IUPAC Name |
3-(5,6-dimethylbenzimidazol-1-yl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-4-11-12(5-9(8)2)15(7-14-11)6-10(3)13(16)17/h4-5,7,10H,6H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEILEAEOHKIIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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